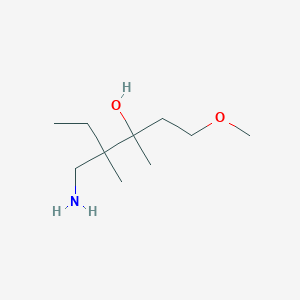
4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and two methyl groups attached to a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylhexan-3-ol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The methoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but has a different backbone structure.
4-Aminocoumarin derivatives: Contain an amino group and exhibit similar reactivity.
Aminocaproic acid: Another compound with an aminomethyl group but different overall structure.
Uniqueness
4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol is unique due to its specific combination of functional groups and its hexanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-(aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol |
InChI |
InChI=1S/C10H23NO2/c1-5-9(2,8-11)10(3,12)6-7-13-4/h12H,5-8,11H2,1-4H3 |
InChI Key |
LQHKCFVAULOTNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(C)(CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















